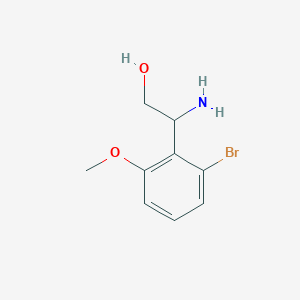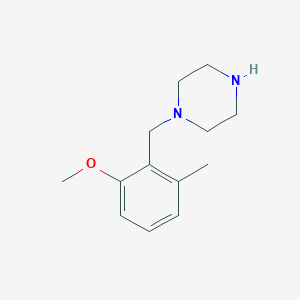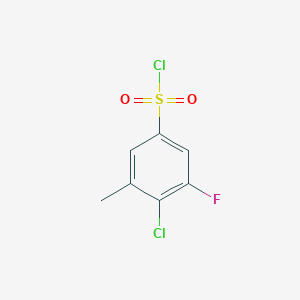
4-(3-Fluoro-4-nitrophenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-nitrophenyl)benzoic acid is an organic compound derived from benzoic acid. It features a fluoro substituent at the 3-position and a nitro substituent at the 4-position on the phenyl ring. This compound is known for its diverse reactivity due to the presence of both electron-withdrawing groups, which makes it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Fluoro-4-nitrophenyl)benzoic acid involves the oxidation of 3-fluoro-4-nitrobenzyl alcohol. The process typically uses Jones reagent, which is prepared from chromic acid and sulfuric acid in water. The reaction is carried out in acetone at 0°C, followed by quenching with isopropanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoro-4-nitrophenyl)benzoic acid undergoes various types of reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid and sulfuric acid in water) is commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
From Oxidation: 3-Fluoro-4-aminobenzoic acid.
From Reduction: 4-(3-Fluoro-4-nitrophenyl)methanol.
From Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-4-nitrophenyl)benzoic acid is used in several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)benzoic acid primarily involves its reactivity due to the electron-withdrawing effects of the fluoro and nitro groups. These groups make the compound highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo reduction reactions, leading to the formation of amines, which are key intermediates in many biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the benzoic acid moiety.
3-Fluoro-4-nitrobenzyl alcohol: Precursor in the synthesis of 4-(3-Fluoro-4-nitrophenyl)benzoic acid.
4-Nitrophenyl 3-fluorobenzoate: An ester derivative with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which significantly enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of various biologically active compounds and industrial materials .
Propiedades
Fórmula molecular |
C13H8FNO4 |
|---|---|
Peso molecular |
261.20 g/mol |
Nombre IUPAC |
4-(3-fluoro-4-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C13H8FNO4/c14-11-7-10(5-6-12(11)15(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
Clave InChI |
CXWFAHCUBQLFBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)

![Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)
![1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione](/img/structure/B13555254.png)
